molecular formula C14H12O6 B11844819 6-(Hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 61268-06-2

6-(Hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one

Cat. No.: B11844819
CAS No.: 61268-06-2
M. Wt: 276.24 g/mol
InChI Key: DXEJAARXLGCSAW-UHFFFAOYSA-N
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Description

Chemical Structure & Properties 6-(Hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one is a furochromone derivative characterized by a fused furobenzopyranone core. Key structural features include:

  • Furo[3,2-g]benzopyran-5-one backbone: A tricyclic system with a furan ring fused to a benzopyranone moiety.
  • Substituents:
    • Hydroxymethyl (-CH₂OH) at position 4.
    • Methoxy (-OCH₃) groups at positions 4 and 9.

Molecular Formula: C₁₃H₁₂O₇ (calculated based on core structure + substituents).

Properties

CAS No.

61268-06-2

Molecular Formula

C14H12O6

Molecular Weight

276.24 g/mol

IUPAC Name

6-(hydroxymethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one

InChI

InChI=1S/C14H12O6/c1-17-11-8-3-4-19-12(8)14(18-2)13-9(11)10(16)7(5-15)6-20-13/h3-4,6,15H,5H2,1-2H3

InChI Key

DXEJAARXLGCSAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1C=CO3)OC)OC=C(C2=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(HYDROXYMETHYL)-4,9-DIMETHOXY-5H-FURO[3,2-G]CHROMEN-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with β-keto esters in the presence of acid catalysts. The reaction conditions often involve the use of solvents like acetone and catalysts such as anhydrous potassium carbonate at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on optimizing yield and cost-effectiveness. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(HYDROXYMETHYL)-4,9-DIMETHOXY-5H-FURO[3,2-G]CHROMEN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted chromones and chromanones, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-(Hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g] benzopyran-5-one is C14H12O6C_{14}H_{12}O_6 with a molecular weight of approximately 276.24 g/mol. The compound features a furocoumarin structure that includes hydroxymethyl and methoxy groups, which contribute to its reactivity and interaction with biological systems.

Scientific Research Applications

1. Chemistry

  • Synthesis of Complex Molecules : The compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in the development of more complex organic molecules.

2. Biology

  • Antimicrobial Activity : Research indicates that 6-(Hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g] benzopyran-5-one exhibits significant antimicrobial properties against various pathogens. Studies have reported minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL against multi-drug resistant bacteria .
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Experimental models indicate that the compound can inhibit pro-inflammatory cytokines, which may be beneficial in treating chronic inflammatory conditions .

3. Medicine

  • Anticancer Potential : Preliminary studies suggest that this compound induces apoptosis in cancer cells by modulating various signaling pathways related to cell survival and death. In vitro experiments have shown a dose-dependent decrease in viability among certain cancer cell lines .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityThe compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effectiveness against resistant strains .
Study 2Antioxidant ActivityDemonstrated ability to reduce oxidative stress markers in cellular models .
Study 3Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in animal models of inflammation .
Study 4Anticancer StudiesInduced apoptosis in breast and colon cancer cell lines, warranting further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of 6-(HYDROXYMETHYL)-4,9-DIMETHOXY-5H-FURO[3,2-G]CHROMEN-5-ONE involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Furochromones share a common core but differ in substituent patterns, leading to variations in chemical reactivity, solubility, and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Bioactivity/Applications Reference ID
Target Compound :
6-(Hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one
6-CH₂OH, 4-OCH₃, 9-OCH₃ C₁₃H₁₂O₇ Potential derivatization for antiarrhythmic/antimicrobial activity (inferred)
Khellin
(4,9-Dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one)
7-CH₃, 4-OCH₃, 9-OCH₃ C₁₄H₁₂O₆ Spasmolytic, vasodilatory; used in traditional medicine for bronchial asthma
Visnagin
(4-Methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one)
7-CH₃, 4-OCH₃ C₁₃H₁₀O₄ Anti-inflammatory, coronary vasodilator
Khellol
(7-(Hydroxymethyl)-4-methoxy-5H-furo[3,2-g][1]benzopyran-5-one)
7-CH₂OH, 4-OCH₃ C₁₂H₁₀O₆ Precursor to glycosides; antioxidant potential
Norkhellol
(4-Hydroxy-7-(hydroxymethyl)-5H-furo[3,2-g][1]benzopyran-5-one)
4-OH, 7-CH₂OH C₁₁H₈O₆ Studied for metabolic stability and derivatization
Ammiol
(Derived from 4,9-dimethoxy-7-[(methylthio)methyl]-5H-furo[3,2-g]benzopyran-5-one)
7-CH₂SMe, 4-OCH₃, 9-OCH₃ C₁₅H₁₄O₆S Antimicrobial activity via Sommelet-Hauser rearrangement

Key Differences and Implications

Substituent Position & Reactivity: The hydroxymethyl group at position 6 in the target compound enhances polarity compared to methyl (Khellin) or methylthio (Ammiol) groups, improving water solubility . Methoxy groups at positions 4 and 9 stabilize the aromatic system, increasing resistance to oxidation compared to hydroxylated analogs like Norkhellol .

Synthetic Pathways: The target compound can be synthesized via acylation or nucleophilic substitution of precursor furochromones (e.g., Khellin or Visnagin) using hydroxymethylating agents . In contrast, Khellin derivatives are often synthesized via condensation of khellinone with malonic acid .

Anticancer Potential: Pyrimidinone derivatives incorporating the 4,9-dimethoxy-5-oxo core (e.g., compound 8a in ) exhibit cytotoxic activity, indicating the target compound’s applicability in drug discovery.

Thermal Stability :

  • Methoxy-substituted furochromones (e.g., Khellin) decompose at ~250°C, while hydroxymethyl-substituted analogs (e.g., target compound) may decompose at lower temperatures due to increased hydrogen bonding .

Biological Activity

6-(Hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g] benzopyran-5-one, also known as Ammiol, is a furanochromone derived from the plant Pimpinella monoica. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H12O6
  • Molecular Weight : 276.24 g/mol
  • LogP : 2.3571
  • PSA (Polar Surface Area) : 82.04 Ų

Antiproliferative Effects

Research indicates that compounds similar to Ammiol exhibit significant antiproliferative effects on mammalian cells. A study on benzopsoralens demonstrated that derivatives with hydroxymethyl groups can inhibit cell proliferation effectively. This activity is primarily attributed to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair .

The biological activity of Ammiol appears to be linked to its interaction with cellular mechanisms:

  • Topoisomerase Inhibition : Compounds like Ammiol can inhibit topoisomerase II, leading to disruptions in DNA replication and cell cycle progression .
  • Photochemotherapy Potential : The compound shows potential for use in PUVA (psoralen plus UVA) photochemotherapy, owing to its activation upon exposure to UVA light, which enhances its antiproliferative properties .

Study 1: Antiproliferative Activity in Cancer Cells

A study published in 1999 examined various benzopsoralens, including those with hydroxymethyl substitutions. The results showed that these compounds significantly inhibited the growth of cancer cell lines when exposed to UVA light. The study highlighted that the presence of hydroxymethyl groups enhanced the antiproliferative effects compared to their counterparts without these groups .

Study 2: In Vivo Effects

In vivo studies have also been conducted using animal models to evaluate the efficacy of Ammiol in reducing tumor growth. These studies indicated a marked reduction in tumor size when treated with Ammiol compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaAntiproliferative ActivityMechanism
AmmiolC14H12O6SignificantTopoisomerase II inhibition
BenzopsoralenC12H10O5ModerateTopoisomerase II inhibition
Hydroxymethyl-benzopsoralenC13H12O6HighUVA activation

Q & A

Q. What methodologies are recommended for isolating and characterizing 6-(Hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one from natural sources?

  • Extraction : Use polar solvents (e.g., methanol, ethanol) for plant material extraction, followed by liquid-liquid partitioning for enrichment.
  • Purification : Employ column chromatography (silica gel) and preparative HPLC for isolation.
  • Characterization :
    • HPLC-MS : Confirm molecular weight and purity (e.g., [M+H]+ ion at m/z 292.3).
    • FTIR : Identify functional groups (e.g., hydroxyl stretch at ~3400 cm⁻¹, carbonyl at ~1700 cm⁻¹).
    • NMR : Assign methoxy (δ 3.8–4.0 ppm) and hydroxymethyl (δ 4.2–4.5 ppm) protons .

Q. What are the documented biological activities of this compound?

  • Antimicrobial Activity : Exhibits bacteriostatic effects at sub-MIC levels (e.g., 5 µg/µl inhibits E. coli growth without lethality).
  • Toxicity Modulation : Reduces pathogen virulence factors (e.g., biofilm formation) at sub-MIC concentrations .
  • Pharmacological Potential : Structural analogs (e.g., khellin) show vasodilatory and vitiligo treatment applications via UV-A synergy .

Q. What physicochemical properties are critical for experimental design?

  • Molecular Weight : 292.26 g/mol.
  • Solubility : Low aqueous solubility (~0.025 g/100 mL H₂O); use DMSO or ethanol for stock solutions.
  • Melting Point : 154–155°C (analog data for khellin).
  • Stability : Light-sensitive; store in amber vials at –20°C .

Advanced Research Questions

Q. How can researchers design experiments to investigate antimicrobial mechanisms at sub-MIC levels?

  • Assay Design :
    • Use microdilution broth assays to determine MIC and sub-MIC values.
    • Quantify biofilm formation (crystal violet staining) and quorum-sensing inhibition (e.g., lasR reporter strains).
  • Mechanistic Probes :
    • Perform transcriptomics (RNA-seq) to identify downregulated virulence genes.
    • Validate via qPCR for targets like fimH (adhesion) or luxS (quorum sensing) .

Q. What synthetic routes enable functionalization of the furochromone core?

  • Key Reactions :
    • Vilsmeier–Haack Formylation : Introduces aldehyde groups at position 6 (yield: 85–90%) .
    • Schiff Base Formation : React 6-carboxaldehyde with amines (e.g., hydrazines) to generate heterocycles (e.g., pyrimidines, triazines) .
    • Cyclization : Use 1,3-binucleophiles (e.g., pyrazolones) to construct fused systems (e.g., furochromenopyridines, 63–73% yield) .

Q. How does this compound serve as a scaffold for novel heterocyclic systems?

  • Case Study :
    • React 6-carbonitrile derivatives with 1,3-cyclohexanedione to yield polyfused systems (e.g., benzo[h]furochromeno-naphthyridine).
    • Characterize products via HRMS and X-ray crystallography to confirm regioselectivity .

Q. How can discrepancies in reported bioactivity data be addressed?

  • Data Validation :
    • Standardize assay conditions (e.g., pH, inoculum size) across studies.
    • Compare MIC values across strains (e.g., E. coli ATCC 25922 vs. clinical isolates).
    • Use isogenic mutant strains to isolate target pathways .

Q. What analytical methods are recommended for quantifying this compound in environmental or biological matrices?

  • Quantitative Strategies :
    • LC-MS/MS : Optimize MRM transitions (e.g., m/z 292→247 for quantification).
    • Semi-Quantitative NTA : Estimate concentrations via calibration curves using native standards (e.g., PFAS analogs) .

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